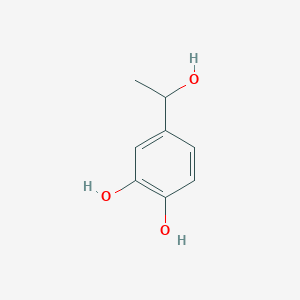

4-(1-Hydroxyethyl)benzene-1,2-diol

Description

Contextualization within Catechol Chemistry and Benzenediol Derivatives Research

4-(1-Hydroxyethyl)benzene-1,2-diol is structurally a member of the catechols, which are organic compounds featuring a benzene (B151609) ring with two hydroxyl groups at adjacent positions (ortho-substitution). chemicalbook.com This arrangement imparts significant chemical reactivity and biological activity to the molecule. The broader class of benzenediols, which includes resorcinol (B1680541) (1,3-benzenediol) and hydroquinone (B1673460) (1,4-benzenediol), are foundational structures in organic chemistry, with catechols being particularly noted for their role as precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers.

The presence of the 1-hydroxyethyl substituent at the 4-position of the catechol ring in this compound introduces a chiral center and an additional hydroxyl group, expanding its potential for stereospecific reactions and influencing its physical and biological properties. Research into benzenediol derivatives often explores how different substituents on the benzene ring modulate the chemical behavior of the hydroxyl groups, including their acidity, antioxidant potential, and ability to coordinate with metal ions. The study of this compound fits squarely within this research paradigm, offering a specific example of how an alkyl alcohol substituent impacts the characteristic properties of the catechol nucleus.

Academic Significance and Unexplored Research Avenues concerning this compound

The academic significance of this compound currently appears to be centered on its role as a potential metabolite and its utility as a building block in chemical synthesis. Its structural similarity to endogenous compounds like norepinephrine (B1679862) suggests its relevance in metabolic studies. However, a significant portion of the research landscape for this compound remains uncharted.

Unexplored Research Avenues:

Detailed Metabolic Pathways: While its connection to the metabolism of larger molecules is suggested, the specific enzymatic transformations leading to and from this compound are not extensively documented. A deeper investigation into its metabolic fate in various biological systems could reveal novel biochemical pathways.

Pharmacological Activity: There is a notable gap in the literature regarding the specific pharmacological effects of this compound. Systematic screening for various biological activities, such as antimicrobial, anti-inflammatory, or neuroprotective effects, could uncover potential therapeutic applications.

Coordination Chemistry: The catechol moiety is an excellent chelating agent for a wide range of metal ions. The influence of the 1-hydroxyethyl substituent on the coordination properties of the catechol ring is an area ripe for exploration, with potential applications in catalysis, sensor technology, and materials science.

Polymer Science: While catechols are used in polymer synthesis, the specific incorporation of this compound into polymer chains and the resulting material properties are not well-studied. Its bifunctional nature (catechol and alcohol) could be exploited to create novel polymer architectures.

Overview of Key Research Domains

Current and potential research involving this compound can be broadly categorized into the following domains:

Metabolite Identification and Analysis: The compound has been identified in the context of metabolic studies, particularly related to the breakdown of more complex molecules. Further research in this area would involve the development of sensitive analytical methods for its detection and quantification in biological matrices.

Chemical Synthesis and Derivatization: this compound serves as a valuable precursor for the synthesis of more complex molecules. chemicalbook.com The reactivity of its hydroxyl groups allows for a variety of chemical modifications, leading to the creation of novel compounds with potentially interesting properties. Both traditional chemical synthesis and biocatalytic routes are viable approaches for its preparation and derivatization. wur.nlresearchgate.netresearchgate.net

Antioxidant Properties: Like other catechols, this compound is expected to possess antioxidant activity due to the ability of the catechol ring to donate hydrogen atoms and scavenge free radicals. Detailed studies are needed to quantify its antioxidant capacity and elucidate the underlying mechanisms.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10O3 | nih.gov |

| Molecular Weight | 154.16 g/mol | nih.gov |

| CAS Number | 37491-94-4 | epa.gov |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available |

Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Norepinephrine |

| Resorcinol |

| Hydroquinone |

| 4-(1,2-Dihydroxyethyl)benzene-1,2-diol |

| 3-chlorophenyl-piperazine |

| Amlodipine |

| Bromazepam |

| Dopamine |

| Epinephrine |

| Flunitrazepam |

| Guaiacol |

| Guethol |

| Hydroxytyrosol (B1673988) |

| Isoproterenol |

| Metoprolol |

| Nifedipine |

| Prazosin |

| Raloxifene |

| Vanillin |

| 2-phenylphenol |

| 3-phenylcatechol |

| 3-substituted catechols |

| 4-hydroxyacetophenone |

| 4-methyl-2,6-di-tert-butylphenol |

| 2-hydroxybiphenyl 3-monooxygenase |

| 3-fluorocatechol |

| 3-nitrocatechol |

| cis-toluene dihydrodiol |

| 3-methylcatechol |

| Salicylaldehydes |

| 2-iodoxybenzoic acid |

| 6-cyanodopamine |

| 6-nitrodopamine |

| Levodopa |

| 4-nitro catechols |

Structure

3D Structure

Properties

IUPAC Name |

4-(1-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O3/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,9-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOXKYYNKSCBYLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70594042 | |

| Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37491-94-4 | |

| Record name | 4-(1-Hydroxyethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37491-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Hydroxyethyl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70594042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 4 1 Hydroxyethyl Benzene 1,2 Diol

Established and Emerging Synthetic Routes to 4-(1-Hydroxyethyl)benzene-1,2-diol

The synthesis of this compound, a catechol derivative, is of significant interest due to its structural relation to biologically important molecules. Both established and new synthetic strategies focus on achieving high regioselectivity and stereoselectivity.

Regioselective Synthesis Strategies for Catechol Derivatives

The regioselective synthesis of catechol derivatives is crucial for obtaining the desired substitution pattern on the benzene (B151609) ring. wikipedia.org Industrial production of catechols often involves the hydroxylation of phenol (B47542) using hydrogen peroxide. wikipedia.org Another common method is the Dakin oxidation, which involves the reaction of a corresponding salicylaldehyde (B1680747) with a base and hydrogen peroxide. wikipedia.org Furthermore, the hydrolysis of 2-substituted phenols, such as 2-chlorophenol, with hot aqueous solutions containing alkali metal hydroxides can yield catechol. wikipedia.org The demethylation of guaiacol, a methyl ether derivative of catechol, using hydroiodic acid is another established route. wikipedia.org

For the specific synthesis of this compound, a key intermediate is often a protected catechol derivative to ensure the correct positioning of the hydroxyethyl (B10761427) group. The starting material can be a suitably substituted acetophenone (B1666503) which is then subjected to reduction and deprotection steps to yield the final product.

Stereoselective Approaches for Chiral this compound Isomers

Many biologically active molecules exist as single enantiomers, making the stereoselective synthesis of chiral compounds like this compound highly important. Such syntheses aim to produce a specific stereoisomer, either the (R)- or (S)-enantiomer, in high enantiomeric excess. nih.gov

One common strategy involves the use of chiral reducing agents to convert a prochiral ketone, such as a protected 4-acetyl-1,2-benzenediol, into the corresponding chiral alcohol. Asymmetric transfer hydrogenation is a powerful technique that can be employed for this purpose. Another approach is the use of chiral catalysts in hydroboration-oxidation reactions. nih.gov The use of starting materials that are already chiral, derived from the chiral pool, can also direct the stereochemistry of the final product. For instance, (R)-4-(2-(benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol is a known compound used in the preparation of Adrenalin. chemicalbook.com

Table 1: Comparison of Stereoselective Synthesis Methods

| Method | Description | Key Reagents/Catalysts | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Reduction of a prochiral ketone using a hydrogen donor in the presence of a chiral catalyst. | Chiral ruthenium or rhodium complexes, isopropanol (B130326) or formic acid as hydrogen source. | Often >90% |

| Chiral Reducing Agents | Stoichiometric reduction using a chiral borane (B79455) or aluminum hydride reagent. | (S)- or (R)-Alpine-Borane®, (S)- or (R)-BINAL-H. | Variable, can be >95% |

| Enzymatic Reduction | Use of enzymes, such as ketoreductases, to catalyze the stereoselective reduction of a ketone. | Whole-cell biocatalysts (e.g., yeast) or isolated enzymes with a cofactor (e.g., NADPH). | Often >99% |

Investigation of Reaction Mechanisms and Kinetics in this compound Synthesis

Understanding the reaction mechanisms and kinetics is fundamental to optimizing the synthesis of this compound. The study of these aspects allows for the selection of appropriate reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and selectivity.

For instance, in asymmetric transfer hydrogenation, the mechanism is believed to involve the formation of a metal-hydride species from the catalyst and the hydrogen donor. This hydride is then transferred to the ketone substrate in a stereocontrolled manner, dictated by the chiral ligands on the metal center. Kinetic studies of these reactions often reveal information about the rate-determining step and the influence of substrate and catalyst concentrations on the reaction rate.

Derivatization and Chemical Modification Strategies of this compound

Synthesis of Structurally Related Analogs for Mechanistic Probes

To investigate the structure-activity relationships and reaction mechanisms of this compound, structurally related analogs are often synthesized. acs.org These analogs can have modifications at various positions, such as the catechol hydroxyl groups, the benzylic hydroxyl group, or the aromatic ring itself.

For example, replacing one or both of the catechol hydroxyl groups with methoxy (B1213986) groups can help to probe the importance of these groups in a particular biological or chemical process. Similarly, analogs with different substituents on the aromatic ring can provide insights into the electronic and steric requirements of a receptor or an enzyme active site. The synthesis of deuterated analogs, where one or more hydrogen atoms are replaced by deuterium, is a common strategy for studying reaction mechanisms through the kinetic isotope effect. axios-research.com

Oxidative Chemistry of the Catechol Moiety

The catechol moiety of this compound is susceptible to oxidation. wikipedia.org This oxidation can lead to the formation of a variety of products, including semiquinones and ortho-quinones. wikipedia.org The redox chemistry of catechols is often pH-dependent and can proceed through one- or two-electron transfer processes. wikipedia.org

The initial one-electron oxidation of a catechol yields a semiquinone radical. This radical can be further oxidized to an ortho-quinone. These quinones are reactive electrophiles and can participate in a variety of subsequent reactions, including polymerization and reactions with nucleophiles. The study of the oxidative chemistry of this compound is important for understanding its stability and potential metabolic pathways.

Table 2: Key Compounds Mentioned in this Article

| Compound Name | Synonyms | Molecular Formula | Reference |

|---|---|---|---|

| This compound | - | C8H10O3 | chemspider.comnih.govepa.gov |

| Catechol | Pyrocatechol, 1,2-Dihydroxybenzene | C6H6O2 | wikipedia.orgchemspider.com |

| Guaiacol | 2-Methoxyphenol | C7H8O2 | wikipedia.org |

| (R)-4-(2-(benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol | - | C16H19NO3 | chemicalbook.com |

| 4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol | Norepinephrine (B1679862), Noradrenaline | C8H11NO3 | axios-research.comnih.govplantaedb.com |

| 4-(1,2-Dihydroxyethyl)benzene-1,2-diol | - | C8H10O4 | medchemexpress.comcymitquimica.comchemscene.com |

| 4-(2-hydroxyethyl)benzene-1,2-diol | Hydroxytyrosol (B1673988) | C8H10O3 | pharmacompass.comebi.ac.ukmolport.com |

| 4-Hydroxymethylcatechol | 3,4-Dihydroxybenzyl alcohol | C7H8O3 | chemspider.com |

| 4-(2-Hydroxyethyl)benzene-1,3-diol | - | C8H10O3 | nih.gov |

| 4-[(1S)-2-amino-1-hydroxyethyl]benzene-1,2-diol | (S)-noradrenaline | C8H11NO3 | nih.govbiosynth.com |

| 2-[(1S)-1-hydroxyethyl]benzene-1,4-diol | - | C8H10O3 | sigmaaldrich.com |

Electrochemical Oxidation Pathways and Quinone Formation

The electrochemical oxidation of catechol and its derivatives is a well-studied process that proceeds via the catechol/o-quinone redox couple. researchgate.netrsc.org For this compound, which possesses a catechol core, the primary electrochemical event is the oxidation of the diol moiety. This process involves a two-electron transfer to yield the corresponding highly reactive o-quinone, 4-(1-hydroxyethyl)-1,2-benzoquinone. acs.org

The general mechanism for the electrochemical oxidation of a catechol derivative is shown below:

Figure 1: General electrochemical oxidation of a catechol to an o-quinone.

The potential at which this oxidation occurs is sensitive to the electron density on the catechol ring; electron-donating groups facilitate oxidation (lower potential), while electron-withdrawing groups make it more difficult (higher potential). acs.org The electrochemically generated o-quinone is a reactive intermediate. rsc.org It can be attacked by various nucleophiles or undergo further reactions, such as polymerization. nih.govacs.org In the absence of other nucleophiles, the initial quinone product can react with the basic form of the starting catechol material, leading to the formation of dimeric and subsequently polymeric products.

Table 1: Electrochemical Oxidation Potentials of Selected Catechol Derivatives

| Compound | Oxidation Potential (Ep,a vs. Ag/AgCl) | Notes |

|---|---|---|

| Catechol | ~ +0.4 V | Parent compound, baseline potential. |

| 4-Methylcatechol | Slightly lower than catechol | The methyl group is weakly electron-donating. |

| 3,4-Dihydroxybenzoic acid | Higher than catechol | The carboxylic acid group is electron-withdrawing. |

Enzymatic Oxidation Pathways (in vitro studies)

In biological systems and in vitro studies, the oxidation of catechols is often catalyzed by copper-containing enzymes known as polyphenol oxidases (PPOs), which include tyrosinase and catechol oxidase. nih.govmdpi.com Tyrosinase (EC 1.14.18.1) is a bifunctional enzyme that can hydroxylate monophenols to catechols (monophenolase activity) and oxidize catechols to o-quinones (catecholase activity). nih.gov

The in vitro oxidation of this compound by tyrosinase would primarily involve the enzyme's catecholase activity. The catalytic cycle of tyrosinase involves different oxidation states of its dicopper active site (Eoxy, Emet, Edeoxy). nih.gov Both the Eoxy (oxy-tyrosinase) and Emet (met-tyrosinase) forms of the enzyme can oxidize catechol substrates. nih.gov The catechol binds to the active site, and a two-electron transfer occurs, oxidizing the catechol to the corresponding o-quinone, which is then released. The enzyme is subsequently returned to its active state to process another substrate molecule.

The general reaction catalyzed by the catecholase activity of tyrosinase is:

Figure 2: General enzymatic oxidation of a catechol to an o-quinone by tyrosinase.

The product of the enzymatic oxidation of this compound is 4-(1-hydroxyethyl)-1,2-benzoquinone. nih.gov This quinone is highly reactive and, similar to the product of electrochemical oxidation, can undergo subsequent non-enzymatic reactions, such as polymerization, to form complex colored products, a process responsible for enzymatic browning in fruits and vegetables. nih.govnih.gov

Table 2: Key Features of In Vitro Enzymatic Oxidation of Catechols

| Parameter | Description |

|---|---|

| Enzyme | Tyrosinase (or Catechol Oxidase) |

| Substrate Class | Catechols (o-diphenols) |

| Primary Product | o-Quinone |

| Cofactor | Molecular Oxygen (O2) |

| Significance | Melanin (B1238610) biosynthesis, enzymatic browning. nih.gov |

Industrial Synthesis Research and Process Optimization (Focus on chemical yield and purity)

The industrial synthesis of specific, highly substituted catechols like this compound often relies on multi-step processes starting from readily available precursors. A key strategy for producing this compound with high yield and purity involves the selective reduction of the corresponding ketone, 3',4'-dihydroxyacetophenone. This precursor is commercially available and can be synthesized through various routes, including the Friedel-Crafts acylation of catechol.

A widely used and scalable method for the reduction of ketones to secondary alcohols is treatment with sodium borohydride (B1222165) (NaBH4). organic-chemistry.org This reagent is a mild and selective reducing agent, ideal for this transformation as it will not affect the aromatic ring or the phenolic hydroxyl groups under standard conditions. organic-chemistry.org

The synthesis can be outlined as follows:

Figure 3: Synthesis of this compound by reduction of 3',4'-dihydroxyacetophenone.

The process optimization for this synthesis would focus on several key parameters to maximize chemical yield and purity:

Solvent: The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol, in which both the substrate and NaBH4 are soluble. orgsyn.org

Temperature: The reduction is often performed at low temperatures (e.g., 0 to -20 °C) to control the reaction rate and minimize potential side reactions, thereby enhancing purity. orgsyn.org

Stoichiometry: Using a slight excess of sodium borohydride ensures the complete conversion of the starting ketone.

Workup: The reaction is quenched by the careful addition of water or a dilute acid to destroy any excess borohydride. The product is then typically extracted into an organic solvent.

Purification: High purity is achieved through recrystallization or column chromatography, which removes unreacted starting material and inorganic boron salts.

This method is advantageous for industrial applications due to the relatively low cost and availability of the reagents, mild reaction conditions, and typically high yields and selectivity. scielo.br

Table 3: Process Parameters for the Synthesis of this compound

| Parameter | Typical Conditions | Impact on Yield and Purity |

|---|---|---|

| Starting Material | 3',4'-Dihydroxyacetophenone | Purity of starting material directly affects final product purity. |

| Reducing Agent | Sodium Borohydride (NaBH4) | Mild, selective, and efficient for high yield ketone reduction. organic-chemistry.org |

| Solvent | Methanol, Ethanol | Good solubility for reactants; facilitates reaction. |

| Reaction Temperature | 0 °C to room temperature | Lower temperatures can improve selectivity and reduce byproducts. orgsyn.org |

| Purification Method | Recrystallization or Column Chromatography | Essential for achieving high purity by removing impurities. |

Sophisticated Analytical Methodologies for Research on 4 1 Hydroxyethyl Benzene 1,2 Diol

Advanced Chromatographic Separation and Purification Techniques

Chromatography is the cornerstone for the isolation and purification of 4-(1-Hydroxyethyl)benzene-1,2-diol. The choice of technique depends on the analytical goal, whether it is assessing purity, separating stereoisomers, or obtaining a substantial quantity of the pure compound for further experiments.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity of this compound samples. Reversed-phase HPLC, utilizing a nonpolar stationary phase and a polar mobile phase, is commonly employed for the analysis of phenolic compounds. A C18-bonded silica (B1680970) column is a frequent choice, providing balanced retention for moderately polar compounds like this compound. lcms.cz The mobile phase typically consists of a mixture of water or buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), often with a small amount of acid (e.g., formic or phosphoric acid) to ensure sharp peak shapes for the phenolic hydroxyl groups. sielc.com

The compound possesses a chiral center at the carbon atom bearing the hydroxyl group of the ethyl side chain, meaning it exists as a pair of enantiomers. Separating these isomers is critical as they may exhibit different biological activities. This is achieved using chiral HPLC, which employs a chiral stationary phase (CSP) designed to interact differently with each enantiomer, leading to different retention times.

Table 1: Illustrative HPLC Parameters for Analysis of this compound

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile (MeCN) | Controls retention and ensures good peak shape. |

| Gradient | 5% B to 95% B over 20 minutes | Elutes a range of compounds with varying polarities. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |

| Column Temp. | 30 °C | Ensures reproducible retention times. lcms.cz |

| Detection | UV-Vis Diode Array Detector (DAD) at ~280 nm | Detects the aromatic ring of the compound. |

| Injection Vol. | 10 µL | Standard volume for analytical scale. |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, due to the polar hydroxyl groups, this compound has low volatility and is not directly suitable for GC analysis. Therefore, a derivatization step is required to convert the polar -OH groups into less polar, more volatile functional groups.

A common method is silylation, where a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the active hydrogens on the hydroxyl groups with trimethylsilyl (B98337) (TMS) groups. The resulting TMS-ether derivative is significantly more volatile and thermally stable, making it ideal for GC-MS analysis.

Once derivatized, the sample is injected into the GC, where it is separated from other components on a capillary column (e.g., a nonpolar DB-5ms). nih.govresearchgate.net The separated components then enter the mass spectrometer, which ionizes them (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum that acts as a chemical fingerprint for identification.

When larger quantities of pure this compound are needed for structural elucidation or biological testing, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but is scaled up to handle larger sample loads. sielc.com

Preparative systems use wider-diameter columns (e.g., >20 mm) packed with larger particle-size stationary phases to accommodate injections of milligrams to grams of crude material. The flow rates are proportionally higher, and a fraction collector is used to automatically collect the eluent containing the purified compound as it exits the detector. The collected fractions are then typically evaporated to yield the isolated, pure this compound. This method is crucial for obtaining the necessary amounts of the compound for detailed spectroscopic analysis. sielc.com

High-Resolution Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques provide detailed information about the molecular structure, connectivity, and electronic environment of this compound. High-resolution methods are particularly vital for unambiguous structure confirmation and for tracking the compound's fate in complex systems.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation. A combination of 1D (¹H, ¹³C) and 2D NMR experiments can provide a complete picture of the atomic connectivity and spatial arrangement of this compound.

¹H NMR: Provides information about the number and environment of protons. The spectrum would show distinct signals for the three aromatic protons, the methine proton (-CH(OH)-), the methyl protons (-CH₃), and the exchangeable phenolic and alcoholic hydroxyl protons. nih.gov The splitting patterns (e.g., the doublet for the methyl group and the quartet for the methine proton) reveal which protons are adjacent to each other.

¹³C NMR: Shows signals for each unique carbon atom in the molecule. For this compound, eight distinct signals are expected: six for the aromatic carbons and two for the ethyl side chain carbons. The chemical shifts indicate the type of carbon (e.g., aromatic, alcohol-bearing). pressbooks.pub

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) establish connectivity. COSY identifies proton-proton couplings, confirming the -CH-CH₃ spin system. HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is essential for piecing the entire molecular puzzle together, for instance by connecting the ethyl side chain to the correct position on the benzene (B151609) ring. researchgate.net Conformational analysis of the flexible ethyl side chain can be investigated using NOESY (Nuclear Overhauser Effect Spectroscopy), which identifies protons that are close in space.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | ~8.8 (broad s) | - |

| C2-OH | ~8.7 (broad s) | - |

| C3 | ~6.7 (d) | ~114.0 |

| C4 | - | ~135.0 |

| C5 | ~6.8 (d) | ~115.0 |

| C6 | ~6.6 (dd) | ~118.0 |

| C-α (CHOH) | ~4.5 (q) | ~70.0 |

| C-β (CH₃) | ~1.2 (d) | ~25.0 |

| α-OH | ~5.0 (broad s) | - |

Note: Chemical shifts are approximate and can vary based on solvent and concentration. d=doublet, q=quartet, dd=doublet of doublets, s=singlet.

High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), is a premier technique for identifying reaction products and metabolites. Unlike standard mass spectrometry, HRMS instruments (like TOF or Orbitrap analyzers) measure the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). nih.gov

This precision allows for the calculation of a unique elemental formula for a given ion, which is invaluable for identifying unknown compounds. nih.govresearchgate.net For example, if this compound undergoes oxidation during a reaction, HRMS can distinguish the addition of an oxygen atom from other possibilities with the same nominal mass. When studying metabolism, HRMS can readily identify conjugation products, such as glucuronides or sulfates, by detecting the exact mass increase corresponding to the addition of the conjugating group. The fragmentation data (MS/MS) from HRMS can further help to pinpoint the location of the modification on the parent molecule. nih.gov

Table 3: Exact Masses of this compound and Potential Metabolites

| Compound | Molecular Formula | Monoisotopic Mass (Da) | Description |

| This compound | C₈H₁₀O₃ | 154.06299 | Parent Compound |

| Oxidized Metabolite | C₈H₈O₃ | 152.04734 | Loss of two hydrogen atoms (e.g., ketone formation) |

| Glucuronide Conjugate | C₁₄H₁₈O₉ | 330.09508 | Addition of a glucuronic acid moiety |

| Sulfate (B86663) Conjugate | C₈H₁₀O₆S | 234.01981 | Addition of a sulfate group |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, serves as a powerful non-destructive tool for the identification of functional groups and the elucidation of the molecular structure of this compound. These techniques probe the vibrational modes of a molecule, providing a unique spectral fingerprint.

In FT-IR spectroscopy, the absorption of infrared radiation by the molecule at specific frequencies corresponds to the vibrational transitions of its constituent bonds. For this compound, characteristic absorption bands would be expected for the O-H stretching of the phenolic and alcoholic hydroxyl groups, the C-O stretching vibrations, and the aromatic C-H and C=C stretching and bending modes of the benzene ring. The position, shape, and intensity of these bands provide valuable information about the electronic environment and hydrogen bonding interactions within the molecule.

Complementary to FT-IR, FT-Raman spectroscopy measures the inelastic scattering of monochromatic laser light. The selection rules for Raman scattering differ from those for IR absorption, often providing stronger signals for non-polar functional groups and skeletal vibrations of the benzene ring. This makes it particularly useful for analyzing the aromatic backbone of this compound.

While a detailed experimental spectrum for this compound is not widely published, data from closely related compounds, such as 4-(1-Hydroxyethyl)benzene-1-sulfonamide, can provide expected spectral regions for key functional groups. curresweb.com The analysis of such spectra, often supported by computational methods like Density Functional Theory (DFT), allows for the precise assignment of vibrational modes to specific functional groups. curresweb.com

Table 1: Expected Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Phenolic O-H | Stretching | 3200-3600 | FT-IR, FT-Raman |

| Alcoholic O-H | Stretching | 3200-3600 | FT-IR, FT-Raman |

| Aromatic C-H | Stretching | 3000-3100 | FT-IR, FT-Raman |

| Aliphatic C-H | Stretching | 2850-3000 | FT-IR, FT-Raman |

| Aromatic C=C | Stretching | 1450-1600 | FT-IR, FT-Raman |

| C-O | Stretching | 1000-1300 | FT-IR |

This table presents generalized expected wavenumber ranges for the indicated functional groups.

Electrophoretic Techniques for Biochemical Interaction Studies (e.g., Capillary Zone Electrophoresis)

Capillary Zone Electrophoresis (CZE) is a high-resolution separation technique that can be effectively employed to study the biochemical interactions of this compound with various biomolecules. nih.govwikipedia.org CZE separates molecules based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of a high electric field. wikipedia.orgtechnologynetworks.com

The principle of using CZE for interaction studies, often referred to as Affinity Capillary Electrophoresis (ACE), involves monitoring changes in the electrophoretic mobility of the analyte (this compound) in the presence of an interacting partner, such as a protein or a receptor. wikipedia.org When the compound binds to its biological target, the resulting complex will have a different charge-to-size ratio compared to the free compound, leading to a shift in its migration time. wikipedia.org

By systematically varying the concentration of the interacting partner in the running buffer, one can determine the binding affinity and stoichiometry of the interaction. This makes CZE a valuable tool for:

Screening for potential binding partners.

Determining binding constants (Kb) for drug-receptor or enzyme-inhibitor interactions.

Investigating the kinetics of biochemical reactions.

The low sample consumption, high efficiency, and rapid analysis times of CZE make it a powerful alternative to other techniques for studying the non-covalent interactions that are fundamental to the biological activity of this compound. nih.govnih.gov

Metal Complexation Studies and Stability Constant Determination (e.g., Spectrophotometric Methods)

The catechol moiety of this compound is an excellent chelating agent for a variety of metal ions. Spectrophotometric methods are widely used to study the formation of these metal complexes and to determine their stability constants. curresweb.comproquest.com These methods are often simple, rapid, and cost-effective. proquest.com

The formation of a complex between this compound and a metal ion typically results in a change in the electronic absorption spectrum of the solution. By monitoring the absorbance at a specific wavelength where the complex absorbs maximally, the stoichiometry and stability of the complex can be determined. curresweb.comproquest.com

A common approach is Job's method of continuous variation, where the mole fraction of the ligand and metal are varied while keeping the total molar concentration constant. curresweb.comproquest.com A plot of absorbance versus the mole fraction of the ligand allows for the determination of the stoichiometric ratio of the complex. Once the stoichiometry is known, the stability constant (Kf), which is a measure of the strength of the interaction between the metal and the ligand, can be calculated. scispace.com

For instance, studies on the closely related compound 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol (norepinephrine) have utilized spectrophotometry to investigate its complexation with transition metal ions like Palladium(II), Silver(I), and Cadmium(II). proquest.com In a basic medium (pH 9.2), this compound was found to form 1:1 complexes with these metals, with the absorbance of the resulting colored complexes measured at 280 nm. proquest.com The order of the stability constants was determined to be Pd(II) > Ag(I) > Cd(II). proquest.com

Table 2: Stability Constants for Metal Complexes of a Related Catecholamine

| Metal Ion | Ligand | Stoichiometry (M:L) | Log Kf | Method |

| Pd(II) | 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol | 1:1 | 5.75 | Spectrophotometry |

| Ag(I) | 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol | 1:1 | 4.34 | Spectrophotometry |

| Cd(II) | 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol | 1:1 | 3.82 | Spectrophotometry |

Data from a study on 4-[(1R)-2-amino-1-hydroxyethyl]benzene-1,2-diol, a compound structurally similar to the subject of this article. proquest.com

These studies are crucial for understanding the potential role of metal chelation in the biological activity and fate of this compound.

Computational Chemistry and Theoretical Modeling of 4 1 Hydroxyethyl Benzene 1,2 Diol

Quantum Chemical Calculations (DFT, Semi-empirical methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in understanding the fundamental electronic properties of a molecule. These calculations solve the Schrödinger equation for the molecule, providing a wealth of information about its electronic distribution and energy.

The electronic structure of 4-(1-Hydroxyethyl)benzene-1,2-diol is characterized by the electron-rich catechol ring and the polar hydroxyethyl (B10761427) side chain. DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-311++G(d,p) to accurately capture the electronic effects, including the hydrogen bonding capabilities of the hydroxyl groups.

The catechol moiety, with its two adjacent hydroxyl groups, is a strong electron-donating system, which significantly influences the molecule's reactivity. This electron-rich nature makes the aromatic ring susceptible to electrophilic attack. The calculated molecular electrostatic potential (MEP) would highlight the negative potential around the oxygen atoms of the catechol group, indicating these as likely sites for interaction with electrophiles or for coordinating with metal ions.

Table 1: Predicted Electronic Properties of this compound

| Property | Predicted Value |

| Dipole Moment (Debye) | ~ 2.5 - 3.5 |

| Polarizability (ų) | ~ 15 - 17 |

| Molecular Weight ( g/mol ) | 154.16 |

| Molecular Formula | C₈H₁₀O₃ |

Note: The values in this table are representative and based on calculations of structurally similar compounds. Actual experimental or calculated values may vary.

The conformational flexibility of this compound is primarily dictated by the rotation around the C-C single bond of the hydroxyethyl group and the orientation of the hydroxyl protons on the catechol ring. A potential energy surface scan would reveal the most stable conformers.

It is anticipated that the lowest energy conformer would exhibit an orientation where steric hindrance between the hydroxyethyl group and the adjacent hydroxyl group on the ring is minimized. Furthermore, intramolecular hydrogen bonding between the alcoholic hydroxyl group and one of the phenolic hydroxyl groups could play a significant role in stabilizing certain conformations.

Table 2: Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (HO-C-C-Ar) | Relative Energy (kcal/mol) |

| 1 (Anti) | ~ 180° | 0.0 (Reference) |

| 2 (Gauche) | ~ 60° | ~ 0.5 - 1.0 |

| 3 (Eclipsed) | ~ 0° | > 3.0 (Unstable) |

Note: The values in this table are illustrative and represent a simplified conformational landscape.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's chemical reactivity and its electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich catechol ring, reflecting its electron-donating character. The LUMO, conversely, would likely be distributed over the aromatic ring and the hydroxyethyl side chain.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of chemical reactivity. A smaller gap suggests that the molecule is more easily polarizable and more reactive. The catechol structure is known to have a relatively small HOMO-LUMO gap, which is consistent with its antioxidant properties and susceptibility to oxidation. This small energy gap facilitates electron donation, a key mechanism in radical scavenging.

Table 3: Predicted Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | ~ -5.5 to -6.0 |

| LUMO | ~ -1.0 to -1.5 |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 |

Note: These energy values are typical for phenolic compounds calculated with DFT and serve as an illustrative example.

Molecular Dynamics Simulations (in silico)

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecules, offering insights into their dynamics and interactions with their environment.

In an aqueous environment, the behavior of this compound is dominated by its ability to form hydrogen bonds. MD simulations in a water box would show the formation of a stable hydration shell around the molecule. The two hydroxyl groups on the catechol ring and the hydroxyl group on the ethyl side chain would all act as both hydrogen bond donors and acceptors with surrounding water molecules.

Analysis of the radial distribution functions (RDFs) from an MD trajectory would quantify this solvation. The RDF for water oxygen atoms around the hydroxyl hydrogens of the solute would show a sharp peak at a distance of approximately 1.8-2.0 Å, indicative of strong hydrogen bonding. These interactions with water are critical for its solubility and influence its conformational preferences in solution.

To understand how this compound might interact with biological systems, MD simulations with a model lipid bilayer, representing a cell membrane, would be highly informative. Due to its amphipathic nature, with a polar catechol head and a more nonpolar benzene (B151609) ring, the molecule is expected to preferentially locate at the lipid-water interface.

Simulations would likely show the catechol portion of the molecule forming hydrogen bonds with the polar head groups of the phospholipids (B1166683) and interacting with water molecules at the interface. The benzene ring would be expected to have favorable van der Waals interactions with the hydrophobic acyl chains of the lipids just below the headgroup region. This positioning could potentially alter the local properties of the membrane, such as its fluidity and permeability. The ability to anchor at the membrane surface is also a key first step in potential interactions with membrane-bound proteins.

Molecular Docking and Binding Energy Predictions with Biomolecules (e.g., enzymes, proteins)

No specific molecular docking studies or binding energy predictions for this compound with enzymes or proteins were identified in the reviewed literature. Computational research in this area tends to focus on structurally similar and biologically prominent molecules such as norepinephrine (B1679862). These studies employ molecular docking simulations to predict the binding affinity and interaction patterns of ligands within the active sites of various protein targets. Such analyses are crucial for understanding the structure-activity relationships that govern molecular recognition and for the rational design of novel therapeutic agents. However, equivalent predictive data for this compound are not available.

Reaction Pathway Simulations and Transition State Analysis

Similarly, a thorough search did not yield any studies on the reaction pathway simulations or transition state analyses for this compound. This type of computational investigation is fundamental for elucidating the mechanisms of chemical reactions, determining reaction kinetics, and identifying intermediate structures. By mapping the potential energy surface of a reaction, researchers can calculate activation energies and characterize the geometry of transition states. This information is invaluable for predicting the feasibility and outcomes of chemical transformations. Unfortunately, such theoretical examinations have not been published for this compound.

The lack of dedicated computational studies on this compound suggests that it has not been a primary focus of theoretical and computational chemistry research to date. Future work in this area would be necessary to elucidate its potential interactions with biomolecules and to understand its chemical reactivity from a theoretical standpoint.

Biochemical and Biological Research Perspectives of 4 1 Hydroxyethyl Benzene 1,2 Diol Mechanistic Investigations

Enzymatic Transformations and Metabolic Fate (in vitro and non-human model systems)

The metabolism of 4-(1-Hydroxyethyl)benzene-1,2-diol, a catechol compound, involves several enzymatic pathways that are crucial for its biotransformation and subsequent elimination from biological systems. These transformations primarily involve methylation and the formation of reactive intermediates.

Substrate Specificity and Kinetic Analysis with Catechol-O-Methyltransferase (COMT) and other enzymes

Catechol-O-methyltransferase (COMT) is a key enzyme in the metabolism of catechols, including this compound. nih.gov COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol substrate in the presence of Mg²⁺. nih.gov Kinetic studies have revealed that the COMT-catalyzed reaction often follows an ordered sequential mechanism. nih.govnih.gov In this mechanism, SAM is the first substrate to bind to the enzyme, followed by the catechol substrate. nih.gov This binding order is crucial for the catalytic activity of the enzyme.

The binding of Mg²⁺ to the enzyme-SAM complex induces a conformational change in the catechol-binding site, which facilitates the proper orientation and binding of the catechol substrate for efficient methylation. nih.gov The process involves a quaternary complex of COMT, SAM, Mg²⁺, and the catechol substrate. nih.gov Following the methyl transfer, the methylated product is released, followed by Mg²⁺ and S-adenosyl-L-homocysteine (SAH), the demethylated form of SAM. nih.gov

Studies using various catechol derivatives have provided insights into the substrate specificity of COMT. The enzyme's active site can accommodate a range of catechol structures, although the efficiency of methylation can be influenced by the nature of the substituents on the catechol ring.

Identification of Biotransformation Products and Pathways

The primary biotransformation pathway for catechols like this compound is O-methylation by COMT. This results in the formation of two potential monomethylated products: 4-(1-hydroxyethyl)-2-methoxy-phenol and 3-(1-hydroxyethyl)-4-methoxy-phenol. The specific isomer formed can depend on the regioselectivity of the COMT enzyme.

In addition to methylation, another significant metabolic pathway for catechols involves conjugation reactions. These reactions increase the water solubility of the compounds, facilitating their excretion. One of the most important conjugation pathways is the formation of glucuronides and sulfate (B86663) esters.

Furthermore, the catechol structure itself is a product of the metabolism of other compounds. For instance, 4-(1,2-Dihydroxyethyl)benzene-1,2-diol is a known metabolite of norepinephrine (B1679862). medchemexpress.com The metabolism of benzene (B151609) can also lead to catechol derivatives that can be further metabolized. The initial metabolite of benzene, benzene oxide-oxepin, can react with glutathione (B108866) to form S-phenylglutathione, a precursor to S-phenylmercapturic acid. nih.gov

Redox Cycling and Quinone Formation in Biological Contexts

The catechol moiety of this compound is susceptible to oxidation, leading to the formation of a corresponding ortho-quinone. nih.gov This transformation is a key aspect of its biological activity and potential toxicity. The redox cycling process involves the two-electron oxidation of the catechol to an o-quinone, which can then be reduced back to the catechol. This cycle can generate reactive oxygen species (ROS), such as superoxide (B77818) radicals and hydrogen peroxide. nih.gov

Mechanistic Elucidation of Antioxidant Properties and Radical Scavenging Capabilities

The antioxidant properties of this compound are intrinsically linked to the chemical nature of its catechol structure. The presence of two adjacent hydroxyl groups on the benzene ring allows it to effectively scavenge free radicals and modulate oxidative stress.

Role of the Catechol Moiety in Reactive Oxygen Species (ROS) Modulation

The catechol moiety is a highly effective hydrogen or electron donor, which is the basis of its antioxidant activity. nih.gov It can neutralize a wide variety of reactive oxygen species (ROS), including peroxyl radicals. nih.gov By donating a hydrogen atom, the catechol is converted into a relatively stable semiquinone radical, which can then undergo further reactions.

The position of the hydroxyl groups on the benzene ring is a critical factor in determining antioxidant efficacy. Studies comparing dihydroxybenzene isomers have shown that catechols (ortho-dihydroxybenzenes) are potent antioxidants. mdpi.com The ability of the catechol to donate a hydrogen atom and form a stable radical contributes significantly to its ROS-scavenging capabilities. This process helps to prevent the propagation of radical chain reactions that can lead to cellular damage.

Interactions with Endogenous Antioxidant Systems (e.g., glutathione)

The interaction of this compound and its corresponding o-quinone with endogenous antioxidant systems, particularly glutathione (GSH), is a critical aspect of its metabolism and biological effects. Glutathione, a tripeptide found in high concentrations in most cells, plays a central role in cellular defense against oxidative stress and electrophilic compounds.

The o-quinone formed from the oxidation of the catechol can react with the nucleophilic thiol group of glutathione. This reaction, which can occur both spontaneously and be catalyzed by glutathione S-transferases (GSTs), leads to the formation of glutathione conjugates. nih.gov This conjugation is a detoxification pathway, as it neutralizes the reactive electrophilic quinone and facilitates its elimination from the body.

Investigations into Molecular and Cellular Interactions (in vitro and cell-based assays)

Mechanistic Characterization of Enzyme Inhibition or Activation

The enzymatic interactions of this compound, also known as hydroxytyrosol (B1673988), have been a subject of significant research, particularly concerning its inhibitory effects. A notable target of this compound is tyrosinase, a key enzyme in the biosynthesis of melanin (B1238610).

Studies have demonstrated that hydroxytyrosol can effectively inhibit mushroom tyrosinase. The inhibitory concentration (IC₅₀) of hydroxytyrosol against mushroom tyrosinase has been reported to be 13.0 µmol/L. Furthermore, in cell-based assays using B16 melanoma cells, hydroxytyrosol was found to inhibit the tyrosinase activity within the cell-free extract with an IC₅₀ of 32.5 µmol/L. This inhibition of tyrosinase activity directly contributes to a reduction in melanin production, as evidenced by the dose-dependent inhibition of α-melanocyte stimulating hormone (α-MSH)-stimulated melanin formation in intact B16 melanoma cells.

The mechanism of tyrosinase inhibition by hydroxytyrosol and similar phenolic compounds is often attributed to their ability to chelate the copper ions within the enzyme's active site, rendering it inactive. Additionally, these compounds can act as alternative substrates, competing with the natural substrate, L-tyrosine.

Table 1: Inhibitory Activity of this compound on Tyrosinase

| Enzyme Source | Assay Type | IC₅₀ (µmol/L) |

| Mushroom | Enzyme Assay | 13.0 |

| B16 Melanoma Cells (cell-free extract) | Cell-based Assay | 32.5 |

Modulation of Cellular Signaling Pathways and Gene Expression (mechanistic, not clinical)

This compound has been shown to modulate several critical cellular signaling pathways, primarily those involved in inflammation and cell survival. These modulatory effects are often linked to its antioxidant properties and its ability to interact with key signaling proteins.

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates the expression of numerous genes involved in inflammatory responses. Research has shown that hydroxytyrosol can inhibit the activation of the NF-κB signaling pathway. For instance, in lipopolysaccharide (LPS)-stimulated RAW264.7 mouse macrophages, hydroxytyrosol suppressed the phosphorylation of NF-κB. nih.gov This inhibition prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes such as inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β). nih.govresearchgate.net Similar inhibitory effects on the NF-κB pathway have been observed in other cell types, including human umbilical vein endothelial cells (HUVECs) and colon cancer cells. nih.govnih.gov

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including inflammation, proliferation, and apoptosis. Studies have indicated that hydroxytyrosol can modulate the MAPK pathway, although the effects can be cell-type and context-dependent. In some instances, hydroxytyrosol has been shown to inhibit the phosphorylation of MAPK pathway components like ERK. mdpi.com For example, in a model of rheumatoid arthritis, the protective effects of hydroxytyrosol were associated with the inhibition of the MAPK signaling pathway. nih.gov However, in other contexts, such as in Jurkat leukemia cells, inhibition of the PI3K pathway by hydroxytyrosol led to the activation of the MAPK pathway. nih.gov

PI3K/Akt Signaling Pathway: The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a major regulator of cell survival, growth, and proliferation. Hydroxytyrosol has been demonstrated to inhibit this pathway in certain cancer cell lines. In Jurkat and HL60 human leukemia cells, hydroxytyrosol treatment led to an inhibition of the PI3K/Akt pathway, which contributed to its anti-proliferative and pro-apoptotic effects. nih.govnih.gov This inhibition prevents the phosphorylation and activation of Akt, a key downstream effector, which in turn can promote apoptosis through the modulation of proteins like caspase 9 and Bcl-2. nih.gov

Gene Expression Modulation: The modulation of these signaling pathways by this compound results in significant changes in gene expression. As mentioned, it downregulates the expression of pro-inflammatory genes. Conversely, it can also upregulate the expression of protective genes. For example, studies have shown that hydroxytyrosol can boost the mRNA levels of key metabolic proteins in skeletal muscle of exercised rats. nih.gov In adipocytes under inflammatory conditions, hydroxytyrosol has been found to counteract the expression of certain microRNAs, such as miR-155-5p and miR-34a-5p, that are involved in inflammation. nih.gov

Interaction with Specific Molecular Targets (e.g., protein binding)

Beyond its effects on signaling pathways, this compound has been shown to interact directly with specific molecular targets, influencing their structure and function.

One of the well-documented interactions is with human insulin . Studies have demonstrated that hydroxytyrosol can bind to insulin, stabilizing its native monomeric state. nih.gov This interaction is significant as it inhibits the oligomerization and subsequent formation of amyloid fibrils, which are associated with certain pathological conditions. nih.gov The binding of hydroxytyrosol appears to affect the tertiary structure of insulin, as observed through changes in near-UV circular dichroism spectroscopy. nih.gov

In the context of liver metabolism, bioinformatic analyses and subsequent validation in rodent models have identified Fibroblast growth factor 21 (Fgf21) and Retinoic acid receptor-related orphan receptor alpha (Rora) as potential novel molecular targets of hydroxytyrosol. rsc.orgnih.gov These proteins are involved in the regulation of lipid metabolism.

Furthermore, the inhibitory effect of hydroxytyrosol on enzymes like tyrosinase is a clear example of direct protein interaction, as discussed in section 5.3.1. The compound binds to the enzyme, leading to a loss of its catalytic activity.

Biosynthesis and Natural Occurrence (if applicable as a natural product or metabolite)

This compound is a naturally occurring phenolic compound. wikipedia.org Its primary source in nature is the olive tree (Olea europaea), where it is found in the fruit (olives) and leaves. wikipedia.org

The biosynthesis of this compound in olives is a result of the hydrolysis of a more complex compound called oleuropein . wikipedia.org Oleuropein is an iridoid glycoside that accumulates in the leaves and fruit of the olive tree, serving as a defensive compound against pathogens and herbivores. wikipedia.org During the ripening process of olives, or when the plant tissue is damaged, the enzyme β-glucosidase is released. This enzyme catalyzes the hydrolysis of oleuropein, leading to the formation of several compounds, including this compound.

It is important to distinguish this compound from structurally similar compounds that may arise from different metabolic pathways. For example, 4-(1,2-Dihydroxyethyl)benzene-1,2-diol is a known metabolite of norepinephrine, a catecholamine neurotransmitter in mammals. medchemexpress.com While both are catechols, their origins and biological roles are distinct.

The presence of this compound in olive oil and table olives is a significant contributor to the reported health benefits associated with the Mediterranean diet. wikipedia.org

Future Research Directions and Potential Academic Applications of 4 1 Hydroxyethyl Benzene 1,2 Diol

Role as a Versatile Synthetic Building Block for Complex Molecules

The chemical architecture of 4-(1-Hydroxyethyl)benzene-1,2-diol makes it a valuable starting material, or "building block," for the assembly of more complex molecules, particularly in the realm of medicinal chemistry. The reactivity of its distinct functional groups—the aromatic diol (catechol) and the secondary alcohol on the ethyl side chain—can be selectively exploited to construct elaborate molecular frameworks.

Future research can focus on leveraging this compound as a key intermediate in the synthesis of novel pharmaceutical agents and other biologically active compounds. The catechol moiety is a common feature in many endogenous neurotransmitters and drugs, and it can be modified through reactions like etherification or esterification. The secondary alcohol provides a handle for introducing further chemical diversity through oxidation, esterification, or substitution reactions. For instance, it serves as a precursor in the synthesis of adrenergic agonists and related compounds. A derivative, (R)-4-(2-(benzyl(methyl)amino)-1-hydroxyethyl)benzene-1,2-diol, is utilized in the preparation of Adrenalin, highlighting the importance of this core structure chemicalbook.com.

The stereocenter at the carbon bearing the hydroxyl group is of particular importance. Enantioselective syntheses starting from or creating specific stereoisomers of this compound could provide pathways to chiral drugs, where one enantiomer has the desired therapeutic effect while the other may be inactive or cause unwanted side effects.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reaction | Resulting Structure/Function |

|---|---|---|

| Catechol Hydroxyls | O-Alkylation / O-Acylation | Modification of solubility and electronic properties. |

| Catechol Hydroxyls | Oxidation to Quinone | Creation of a reactive electrophile for further functionalization. |

| Catechol Hydroxyls | Metal Chelation | Formation of coordination complexes for catalysis or imaging. |

| Secondary Alcohol | Oxidation to Ketone | Synthesis of ketone derivatives, potential drug precursors. |

| Secondary Alcohol | Esterification / Etherification | Introduction of diverse functional groups to explore structure-activity relationships. |

Utility as a Biochemical Probe for Elucidating Biological Pathways

The structural similarity of this compound to endogenous catecholamines like norepinephrine (B1679862) suggests its potential as a tool for studying biological systems. A closely related compound, 4-(1,2-Dihydroxyethyl)benzene-1,2-diol, is a known metabolite of norepinephrine medchemexpress.com. Studying the metabolism and interactions of this compound can provide valuable insights into the enzymatic pathways that process catecholamines.

As a biochemical probe, this compound could be used to:

Investigate Enzyme Activity: It can serve as a substrate for enzymes such as catechol-O-methyltransferase (COMT) or monoamine oxidase (MAO), which are crucial for neurotransmitter degradation. By monitoring the transformation of this compound, researchers can characterize the kinetics and substrate specificity of these enzymes.

Probe Receptor Binding: Modified versions of the molecule, for instance, with fluorescent tags or radioactive labels, could be synthesized to act as ligands for adrenergic receptors. These probes would help in mapping the distribution of these receptors and studying ligand-receptor interactions, which is fundamental to understanding neurotransmission.

Elucidate Metabolic Pathways: The compound and its metabolites can be used in metabolomics studies to understand diseases associated with catecholamine dysregulation medchemexpress.com. For example, its presence and concentration in biological fluids could be correlated with specific physiological or pathological states, such as Menkes syndrome medchemexpress.com.

Advancing Theoretical Frameworks for Catechol Reactivity and Structure-Activity Relationships

The catechol structure is a cornerstone of many biologically active molecules. This compound serves as an excellent model system for advancing the theoretical understanding of catechol chemistry. Its relatively simple yet functionally rich structure allows for detailed computational and experimental studies of its physicochemical properties.

Future research in this area could focus on:

Computational Modeling: Using quantum chemistry methods to model the electronic structure, redox potential, and acidity (pKa) of the catechol hydroxyl groups. These calculations can help predict the reactivity of the molecule, such as its susceptibility to oxidation to form reactive quinone species.

Structure-Activity Relationship (SAR) Studies: By systematically modifying the hydroxyethyl (B10761427) side chain and observing the resulting changes in biological activity, researchers can build robust SAR models. For example, altering the length of the alkyl chain, the position of the hydroxyl group, or its stereochemistry would provide data to correlate specific structural features with affinity for biological targets like enzymes or receptors. This knowledge is critical for the rational design of new drugs. Noradrenaline, a related compound, is known to act on alpha- and beta-adrenergic receptors, and understanding how the structure of this compound influences such interactions is a key area of research nih.gov.

Exploration of Novel Analytical Methods for Trace Detection in Research Studies

The ability to accurately detect and quantify this compound and its metabolites in complex biological samples (e.g., plasma, urine, or tissue homogenates) is essential for its use as a biochemical probe. While standard techniques like High-Performance Liquid Chromatography (HPLC) with electrochemical or mass spectrometric detection are effective, there is ongoing interest in developing more sensitive, rapid, and specific analytical methods.

Future research directions in analytical methodology include:

Advanced Mass Spectrometry: Developing and refining LC-MS/MS (tandem mass spectrometry) methods for higher sensitivity and specificity, allowing for the detection of ultra-trace amounts of the compound nih.gov.

Biosensor Development: Creating novel biosensors based on enzymes or antibodies that specifically recognize this compound. These could offer real-time monitoring capabilities in biological systems.

Improved Derivatization Strategies: Designing new chemical derivatization reagents that react with the catechol or alcohol functional groups to enhance their detectability by fluorescence or mass spectrometry, thereby lowering the limits of detection.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₀O₃ | nih.govepa.gov |

| Average Mass | 154.165 g/mol | epa.gov |

| Monoisotopic Mass | 154.062994 g/mol | epa.gov |

| IUPAC Name | This compound | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Hydroxyethyl)benzene-1,2-diol, and how are intermediates characterized?

- Methodology :

- Stepwise Alkylation : Derivatives of benzene-1,2-diol can be synthesized via alkylation of the phenolic hydroxyl groups. For example, etherification with alkoxyethyl halides under basic conditions (e.g., NaH in DMF) has been used to generate 4-(2-alkoxyethyl) derivatives .

- Characterization :

- NMR Spectroscopy : 1H and 13C NMR are critical for confirming substitution patterns. For instance, in 4-(2-methoxyethyl)benzene-1,2-diol, the methoxy proton appears as a singlet at δ 3.3–3.5 ppm, while aromatic protons resonate at δ 6.6–6.8 ppm .

- HRMS : High-resolution mass spectrometry validates molecular formulas (e.g., C9H12O4 for 4-(1-hydroxyethyl) derivatives).

- Example : Synthesis of hydroxytyrosol (a structural analog) involves enzymatic hydrolysis of oleuropein or chemical reduction of 3,4-dihydroxyphenylacetic acid .

Q. How can structural isomers of this compound be distinguished experimentally?

- Methodology :

- Chiral Chromatography : Enantiomers (e.g., R vs. S configurations) are resolved using chiral columns (e.g., Chiralpak® IA) with mobile phases like hexane/isopropanol .

- X-ray Crystallography : Absolute configuration determination via single-crystal analysis (e.g., R-configuration in norepinephrine derivatives) .

- Optical Rotation : Specific rotation values (e.g., [α]D = +37° for (R)-noradrenaline) confirm stereochemistry .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported bioactivity data for this compound derivatives?

- Methodology :

- Dose-Response Validation : Replicate assays (e.g., DPPH radical scavenging, IC50) under standardized conditions to resolve conflicting antioxidant activity claims. For example, hydroxytyrosol derivatives show IC50 values ranging from 5–20 μM depending on substituents .

- Cell Model Harmonization : Use primary macrophages (e.g., murine peritoneal macrophages) instead of immortalized lines to minimize variability in anti-inflammatory assays (e.g., NO production via Griess reaction) .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., PubChem BioAssay) to identify outliers or confounding factors (e.g., impurity profiles) .

Q. How can the genotoxic risk of this compound be assessed given structural similarities to benzene-1,2-diol?

- Methodology :

- Ames Test : Evaluate mutagenicity in Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 fraction) .

- Comet Assay : Measure DNA damage in human hepatoma (HepG2) cells exposed to 0.1–100 μM concentrations .

- Threshold of Toxicological Concern (TTC) : Compare exposure levels to the TTC for DNA-reactive mutagens (0.0025 μg/kg/day) .

- Key Data : Benzene-1,2-diol derivatives exceed TTC thresholds at >10 μM, necessitating structural modifications (e.g., alkylation) to mitigate risk .

Q. What mechanistic insights can be gained from studying the interaction of this compound with amyloid fibrils?

- Methodology :

- Fluorescence Spectroscopy : Use probes like (E)-4-(2-(naphthalen-1-yl)vinyl)-benzene-1,2-diol to monitor binding-induced emission shifts (>100 nm for amyloid vs. native proteins) .

- Molecular Dynamics (MD) Simulations : Model hydrogen bonding between the diol group and fibril β-sheet regions (e.g., using GROMACS) .

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) in real-time (e.g., KD = 1–10 nM for transthyretin fibrils) .

Key Considerations for Researchers

- Stereochemical Purity : Always verify enantiomeric excess (e.g., via chiral HPLC) to prevent skewed bioactivity data .

- Toxicity Screening : Prioritize genotoxicity assays for derivatives with unmodified diol groups due to redox-cycling risks .

- Comparative Studies : Benchmark against natural analogs (e.g., hydroxytyrosol) to contextualize novel findings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.